molecular formula C9H18ClNO2 B2527005 Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride CAS No. 2402837-41-4

Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride

Cat. No.: B2527005
CAS No.: 2402837-41-4
M. Wt: 207.7
InChI Key: XPHVHPCWIRNYHF-UHFFFAOYSA-N
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Description

Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride is a chemical compound with the molecular formula C9H17NO2·HCl It is a hydrochloride salt form of methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate, which is a derivative of pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride typically involves the following steps:

    Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate starting materials such as 2,2-dimethyl-1,3-propanediol and an amine source.

    Esterification: The resulting pyrrolidine derivative undergoes esterification with methanol in the presence of an acid catalyst to form methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to the ester, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate
  • Pyrrolidine derivatives
  • Pyrrolidinone derivatives

Uniqueness

Methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride is unique due to its specific structural features, such as the presence of a dimethyl-substituted pyrrolidine ring and an ester group. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

IUPAC Name

methyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-9(2)5-7(6-10-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHVHPCWIRNYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1)CC(=O)OC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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